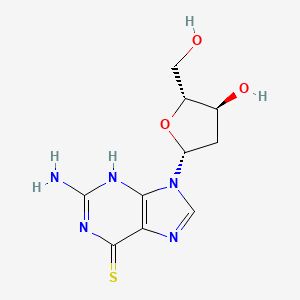

6-THIO-2'-DEOXYGUANOSINE

Vue d'ensemble

Description

Applications De Recherche Scientifique

6-thio-2’-deoxyguanosine has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study nucleoside analogues and their interactions with DNA and RNA.

Biology: It is employed in research on telomere biology and telomerase activity.

Medicine: It has shown potential as an anticancer agent, particularly in telomerase-positive cancers. .

Industry: It is used in the development of new therapeutic agents and in the study of telomere-targeting compounds

Mécanisme D'action

La 6-thio-2’-désoxyguanosine exerce ses effets en étant incorporée dans les télomères par la télomérase. Cette incorporation conduit au décapsulage des télomères et à un dysfonctionnement, déclenchant des réponses aux dommages de l’ADN et la mort cellulaire dans les cellules télomérase-positives. Les cibles moléculaires comprennent l’ADN télomérique et le complexe de shelterine, qui est perturbé lors de l’incorporation de la 6-thio-2’-désoxyguanosine .

Analyse Biochimique

Biochemical Properties

6-Thio-2’-Deoxyguanosine plays a significant role in biochemical reactions. It is a telomerase substrate precursor nucleoside analogue . It interacts with telomerase, an enzyme present in more than 85% of human cancers . The interaction between 6-Thio-2’-Deoxyguanosine and telomerase leads to the incorporation of this compound into newly synthesized telomeres .

Cellular Effects

The effects of 6-Thio-2’-Deoxyguanosine on various types of cells and cellular processes are profound. It induces telomere dysfunction and rapid cell death in cancer cells, while sparing telomerase-negative cells . It has been shown to be effective in the majority of human and mouse glioma cell lines . It also demonstrates efficacy in cancer cell lines that have acquired resistance to certain treatments .

Molecular Mechanism

The mechanism of action of 6-Thio-2’-Deoxyguanosine is through its interaction with telomerase. Once incorporated into the telomeres, 6-Thio-2’-Deoxyguanosine compromises the telomere structure and function, leading to ‘uncapping’ of the chromosome ends and thus resulting in rapid tumor cell death . This mechanism does not depend on the progressive shortening of telomere length .

Temporal Effects in Laboratory Settings

Over time, 6-Thio-2’-Deoxyguanosine continues to induce telomeric DNA damage not only in cancer cell lines but also in patient-derived xenograft (PDX) tumor specimens . This leads to a significant inhibition of cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis .

Dosage Effects in Animal Models

In animal models, 6-Thio-2’-Deoxyguanosine has shown to decrease tumor growth rate superior to that observed with other treatments . It also increases telomere dysfunction in tumor cells in vivo .

Metabolic Pathways

The metabolic pathways that 6-Thio-2’-Deoxyguanosine is involved in are primarily related to its interaction with telomerase and its incorporation into telomeres .

Transport and Distribution

It is known that it is incorporated into de novo synthesized telomeres .

Subcellular Localization

The subcellular localization of 6-Thio-2’-Deoxyguanosine is at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its function in inducing telomere dysfunction and cell death .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-thio-2’-désoxyguanosine implique généralement la modification de la guanosine. Une méthode courante comprend la réaction de la 2’-désoxyguanosine avec la thiourée dans des conditions spécifiques pour introduire le groupe thio en position 6 de la base guanine .

Méthodes de production industrielle

La production industrielle de la 6-thio-2’-désoxyguanosine suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l’utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 6-thio-2’-désoxyguanosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : Cette réaction peut convertir le groupe thio en un groupe sulfhydryle.

Substitution : Le groupe thio peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de la 6-thio-2’-désoxyguanosine .

Applications de recherche scientifique

La 6-thio-2’-désoxyguanosine a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier les analogues de nucléosides et leurs interactions avec l’ADN et l’ARN.

Biologie : Elle est utilisée dans la recherche sur la biologie des télomères et l’activité de la télomérase.

Médecine : Elle a montré un potentiel comme agent anticancéreux, en particulier dans les cancers télomérase-positifs. .

Industrie : Elle est utilisée dans le développement de nouveaux agents thérapeutiques et dans l’étude de composés ciblant les télomères

Comparaison Avec Des Composés Similaires

Composés similaires

6-thioguanine : Un autre analogue de nucléoside ayant des propriétés similaires mais des mécanismes d’action différents.

Imételstat : Un inhibiteur de la télomérase qui cible également les télomères, mais par un mécanisme différent.

MST-312 : Un inhibiteur de la télomérase qui affecte le maintien des télomères

Unicité

La 6-thio-2’-désoxyguanosine est unique en sa capacité à être directement incorporée dans les télomères par la télomérase, ce qui conduit à un dysfonctionnement des télomères et à une mort cellulaire cancéreuse sélective. Cette propriété la distingue des autres inhibiteurs de la télomérase et analogues de nucléosides .

Propriétés

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64039-27-6 (mono-hydrate) | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021345 | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-61-7 | |

| Record name | 2′-Deoxy-6-thioguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXYTHIOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)